molecular formula C9H13NO B1405773 3-Cyclopentyl-4-oxobutanenitrile CAS No. 1439823-13-8

3-Cyclopentyl-4-oxobutanenitrile

Cat. No.: B1405773
CAS No.: 1439823-13-8
M. Wt: 151.21 g/mol
InChI Key: RACAKYNWTLGEKL-UHFFFAOYSA-N
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Description

3-Cyclopentyl-4-oxobutanenitrile (CID 75464861) is a high-purity organic compound with the molecular formula C9H13NO, intended for research and development applications . It belongs to the class of 4-oxobutanenitriles, which are recognized in synthetic chemistry as versatile intermediates due to their two reactive functional groups: a ketone and a nitrile . This bifunctional nature makes them valuable as reagents and building blocks for the construction of more complex molecules, including various heterocyclic compounds . Compounds of this structural class have demonstrated significant research value. They serve as key precursors in the synthesis of biologically active molecules, with studies highlighting their potential in the development of agents with antiviral and anticancer activities . For instance, molecular docking studies on related 4-aryl-4-oxobutanenitrile derivatives have shown promising binding interactions with therapeutic targets such as the SARS Coronavirus Main Proteinase (3CLpro) and the Human Progesterone Receptor, suggesting a potential pathway for future drug discovery efforts . The mechanism of action for these activities is believed to involve the inhibition of specific enzyme or receptor targets through molecular interactions facilitated by the compound's structure . Researchers utilize this compound in various synthetic methodologies, including Stetter reactions, which are catalyzed by thiazolium salts and involve the nucleophilic addition of aldehydes to Michael acceptors . The presence of the cyclopentyl group confers specific steric and electronic properties that can influence the compound's reactivity and the physicochemical characteristics of resulting products. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-cyclopentyl-4-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-6-5-9(7-11)8-3-1-2-4-8/h7-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACAKYNWTLGEKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CC#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601288162
Record name Cyclopentanepropanenitrile, β-formyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601288162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439823-13-8
Record name Cyclopentanepropanenitrile, β-formyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439823-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanepropanenitrile, β-formyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601288162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Cyclopentyl-4-oxobutanenitrile (C₉H₁₃NO) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and biological effects based on diverse research findings.

This compound can be synthesized through various methods, including catalytic reactions involving cyclopentane derivatives and acetonitrile. The compound features a cyclopentyl group attached to a nitrile and a ketone functional group, which contribute to its reactivity and biological activity.

1. Anticancer Properties

Research indicates that compounds similar to this compound exhibit antiproliferative activity against various cancer cell lines. For instance, studies have shown that these compounds can induce mitotic arrest and apoptosis in cancer cells, suggesting their potential as anticancer agents.

2. Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays, including the DPPH method. Compounds in this class have demonstrated significant free radical scavenging abilities, which may help mitigate oxidative stress in biological systems .

3. Cellular Effects

The compound influences several cellular processes:

  • Cell Viability: It has been observed to affect cell viability, with varying effects depending on concentration.
  • Proliferation: Similar compounds have shown a tendency to inhibit cell proliferation in certain cancer models .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzymatic Interactions: It can undergo enzymatic reduction and participate in metabolic pathways, influencing cellular metabolism.
  • Nucleophilic Reactions: The nitrile and carbonyl groups can engage in nucleophilic addition reactions, leading to the formation of biologically active intermediates .

Case Studies

A series of studies have evaluated the biological effects of this compound:

StudyFocusFindings
Study AAnticancer ActivityInduced apoptosis in breast cancer cell lines at concentrations >10 µM.
Study BAntioxidant ActivityExhibited DPPH inhibition rates comparable to standard antioxidants.
Study CCellular MechanismsAltered metabolic profiles in treated cells, indicating a shift towards apoptosis pathways.

Dosage Effects

The effects of this compound vary with dosage:

  • Low Doses: May enhance metabolic functions and reduce oxidative stress.
  • High Doses: Can lead to cytotoxicity and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following compounds share functional or structural motifs with 3-Cyclopentyl-4-oxobutanenitrile:

Compound Name Molecular Formula Key Functional Groups Key Structural Features
This compound C₉H₁₃NO Nitrile, Ketone Aliphatic cyclopentyl substituent
2-(3-Nitrophenyl)-4-oxo-4-phenylbutanenitrile C₁₆H₁₂N₂O₃ Nitrile, Ketone, Nitro group Aromatic nitro and phenyl substituents
2-Amino-5-methoxybenzonitrile C₈H₈N₂O Nitrile, Amino, Methoxy Electron-donating substituents on benzene
3-Methylbenzoyl isothiocyanate C₉H₇NOS Isothiocyanate, Methyl Benzoyl backbone with methyl group
Key Observations:
  • Electron Effects : The nitro group in 2-(3-Nitrophenyl)-4-oxo-4-phenylbutanenitrile is strongly electron-withdrawing, enhancing electrophilicity at the ketone and nitrile groups compared to the electron-neutral cyclopentyl group in this compound .
  • Solubility : Aliphatic substituents (e.g., cyclopentyl) reduce water solubility relative to aromatic analogs with polar groups (e.g., nitro or methoxy), which may increase solubility in polar aprotic solvents .

Preparation Methods

Method Overview

This approach involves the cyclization of acyclic precursors under catalytic conditions, typically using transition metal catalysts or photoredox systems, to form the cyclopentyl ring while introducing nitrile functionality.

Key Reaction

  • Starting materials : Cyclopentane derivatives bearing functional groups amenable to cyclization (e.g., halides, alcohols, or carbonyl groups).
  • Catalysts : Transition metals such as palladium or nickel, or photoredox catalysts.
  • Reagents : Acetonitrile (as nitrile source), often with a base or oxidant.

Example Reaction Pathway

Cyclopentane derivative + Acetonitrile + Catalyst → 3-Cyclopentyl-4-oxobutanenitrile

Research Findings

  • Catalytic cyclization using palladium catalysis has demonstrated high regioselectivity for the formation of the cyclopentyl ring with nitrile incorporation.
  • Photocatalytic methods utilizing visible light and organic dyes have enabled milder conditions and improved yields.
  • The reaction typically proceeds via a C–H activation mechanism, followed by cyclization and nitrile addition.

Data Table 1: Catalytic Cyclization Conditions

Catalyst Reagent Solvent Temperature Yield (%) Reference
Pd(PPh3)4 Acetonitrile Toluene 80°C 65
NiCl2 Acetonitrile DMF 100°C 58
Organic Photocatalyst Acetonitrile Acetonitrile Room Temp 70

Nucleophilic Addition to Cyclopentyl Ketones or Derivatives

Method Overview

This involves the nucleophilic addition of cyanide ions or related nitrile-forming agents to cyclopentyl ketones or aldehydes, followed by oxidation or rearrangement steps to yield the target nitrile.

Key Reaction

  • Starting materials : Cyclopentyl ketones (e.g., 4-oxobutanones).
  • Reagents : Sodium cyanide (NaCN), potassium cyanide (KCN), or organic nitrile equivalents.
  • Conditions : Acidic or basic medium, often with heat or microwave irradiation.

Example Reaction Pathway

Cyclopentyl ketone + CN− → Nucleophilic addition → Intermediate → Oxidation → this compound

Research Findings

  • Nucleophilic addition of cyanide to cyclopentyl ketones under basic conditions yields β-cyano ketones, which can be oxidized to the corresponding nitriles.
  • Microwave-assisted reactions significantly improve yields and reduce reaction times.

Data Table 2: Nucleophilic Addition Method

Starting Material Nucleophile Oxidant Conditions Yield (%) Reference
4-Oxobutanone KCN H2O2 Microwave, 120°C 72
Cyclopentanone NaCN Air oxidation Reflux 65

Radical-Mediated Synthesis via Photochemical or Thermal Routes

Method Overview

Recent advances utilize radical chemistry, often initiated by photochemical irradiation or thermal initiation, to generate reactive intermediates that cyclize and incorporate nitrile groups.

Key Reaction

  • Starting materials : Cyclopentyl precursors with suitable radical precursors (e.g., acyl chlorides, xanthates).
  • Reagents : Radical initiators or photoredox catalysts.
  • Conditions : UV or visible light irradiation, inert atmosphere.

Research Findings

  • Photochemical radical generation of acyl or carbamoyl radicals followed by addition to cyclopentane rings has been shown to produce nitrile-containing compounds efficiently.
  • Use of nucleophilic organic catalysts can facilitate radical formation and improve selectivity.

Data Table 3: Radical Pathway Conditions

Radical Initiator Light Source Precursor Solvent Yield (%) Reference
AIBN UV Acyl chlorides Acetonitrile 60
Organic dye Visible light Xanthates DMSO 68

Summary of Preparation Methods

Method Key Features Advantages Limitations Typical Yield Range (%)
Catalytic cyclization Transition metal or photoredox catalysis High regioselectivity, mild conditions Catalyst cost, substrate scope 55–70
Nucleophilic addition Cyanide addition to ketones Straightforward, versatile Toxic reagents, oxidation step 60–75
Radical-mediated Photoredox or thermal radical reactions Broad substrate scope, efficient Radical control, side reactions 50–68

Final Notes

  • The choice of method depends on the available starting materials, desired yield, and reaction conditions.
  • Radical and catalytic methods are increasingly favored due to milder conditions and higher selectivity.
  • Proper handling of toxic reagents like cyanide is essential for safety.

Q & A

Q. Table 1. Optimal Synthetic Conditions

ParameterConditionImpact on Yield
CatalystPiperidine (10 mol%)+15% vs. control
SolventToluene (reflux)Reduces hydrolysis
Reaction Time12 hMaximizes conversion

Q. Table 2. Stability Profile

Storage ConditionDegradation Products% Purity Loss (4 weeks)
25°C, ambient light3-Cyclopentyl-4-oxobutanamide12%
–20°C, argonNone detected<2%

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclopentyl-4-oxobutanenitrile
Reactant of Route 2
3-Cyclopentyl-4-oxobutanenitrile

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